molecular formula C7H12O3 B2641398 Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate CAS No. 875758-13-7

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate

Cat. No. B2641398
CAS RN: 875758-13-7
M. Wt: 144.17
InChI Key: PQTRMNDPHASIGS-WDSKDSINSA-N
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Description

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate, also known as MTHF, is a chemical compound that is widely used in scientific research. It is a derivative of tetrahydrofolic acid, which is an important cofactor in many biochemical reactions. MTHF is used in various applications, including the synthesis of DNA, RNA, and proteins.

Mechanism of Action

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is a cofactor in many biochemical reactions, including the conversion of homocysteine to methionine and the synthesis of thymidylate. It is also involved in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is converted to 5,10-methylenetetrahydrofolate by the enzyme serine hydroxymethyltransferase, which is then used in the synthesis of thymidylate.
Biochemical and Physiological Effects:
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is essential for the proper functioning of many biochemical pathways in the body. It is involved in the synthesis of DNA, RNA, and proteins, and is required for the proper metabolism of homocysteine. Deficiencies in Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate can lead to a variety of health problems, including anemia, birth defects, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is a widely used substrate in enzyme assays and is readily available from commercial sources. It is relatively stable and can be stored for extended periods of time. However, Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is sensitive to oxidation and should be stored in a dry, cool place. It is also important to use Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate that is free of impurities, as impurities can interfere with enzyme assays.

Future Directions

There are many potential future directions for research involving Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate. One area of interest is the role of Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate in the development of cancer. It has been suggested that Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate may play a role in the development and progression of certain types of cancer, and further research is needed to explore this possibility. Another area of interest is the use of Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate as a therapeutic agent in the treatment of various diseases, including cardiovascular disease and neurological disorders. Finally, there is interest in developing new methods for the synthesis of Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate that are more efficient and cost-effective than current methods.

Synthesis Methods

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate can be synthesized by the reduction of 5,10-methylenetetrahydrofolate using sodium borohydride. The reaction is typically carried out in a polar solvent such as methanol or ethanol. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is widely used in scientific research as a source of tetrahydrofolate. It is used in the synthesis of DNA, RNA, and proteins, and is an important cofactor in many biochemical reactions. Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is also used as a substrate in enzyme assays to measure the activity of enzymes that require tetrahydrofolate as a cofactor.

properties

IUPAC Name

methyl (2S,5S)-5-methyloxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-3-4-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTRMNDPHASIGS-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate

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